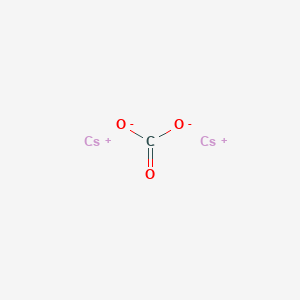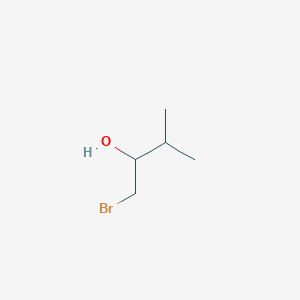
1-Brom-3-methyl-2-butanol
Übersicht
Beschreibung
1-Bromo-3-methyl-2-butanol is an organic compound with the molecular formula C5H11BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a butane backbone
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methyl-2-butanol has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
Target of Action
1-Bromo-3-methyl-2-butanol is a brominated alcohol, and its primary targets are organic molecules that can undergo nucleophilic substitution reactions . These targets include other alcohols, alkyl halides, and esters .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) replaces a group of atoms in another molecule . For 1-Bromo-3-methyl-2-butanol, the bromine atom acts as a leaving group, allowing the alcohol to react with other molecules . This reaction can lead to the formation of new compounds, such as alkyl halides .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-3-methyl-2-butanol are primarily those involving the synthesis of organic compounds . The bromination of alcohols, such as 1-Bromo-3-methyl-2-butanol, can lead to the production of useful synthetic intermediates capable of further functionalization . These intermediates can then participate in other biochemical reactions, leading to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Like other alcohols, it is likely to be absorbed through the gastrointestinal tract and distributed throughout the body . The compound’s bioavailability would depend on factors such as its concentration, the presence of other substances, and individual physiological differences .
Result of Action
The molecular and cellular effects of 1-Bromo-3-methyl-2-butanol’s action are largely dependent on the specific reactions it undergoes. For example, in the case of nucleophilic substitution reactions, the compound can lead to the formation of new organic compounds . These new compounds can have various effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 1-Bromo-3-methyl-2-butanol can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can react with the compound . For example, the rate of nucleophilic substitution reactions can be affected by the concentration of the nucleophile and the leaving group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-2-butanol can be synthesized through the bromination of 3-methyl-2-butanol. This process typically involves the use of hydrogen bromide (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the alcohol group .
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-methyl-2-butanol may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-methyl-2-butanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-2-butanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution: 3-Methyl-2-butanol
Oxidation: 3-Methyl-2-butanone or 3-Methylbutanal
Reduction: 3-Methylbutane
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methyl-2-propanol: Another brominated alcohol with similar reactivity but different structural properties.
3-Bromo-2-methyl-1-propanol: A compound with a different position of the bromine atom, leading to variations in its chemical behavior.
2-Bromo-3-methylbutane: A brominated alkane with similar molecular weight but lacking the hydroxyl group.
Uniqueness: 1-Bromo-3-methyl-2-butanol is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Eigenschaften
IUPAC Name |
1-bromo-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUKUMEVJBTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-12-6 | |
| Record name | 1-bromo-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


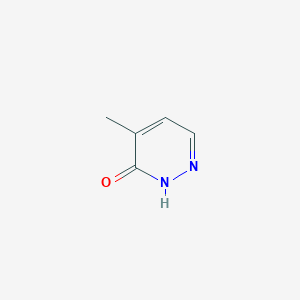
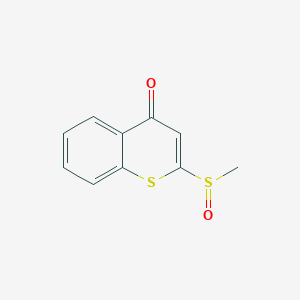
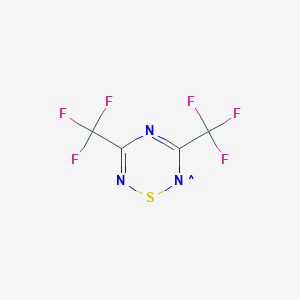
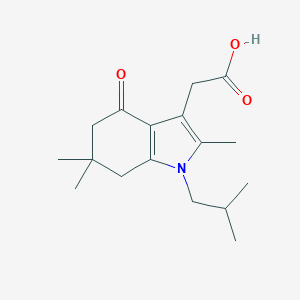

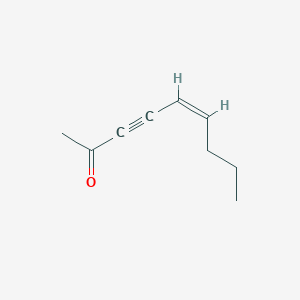
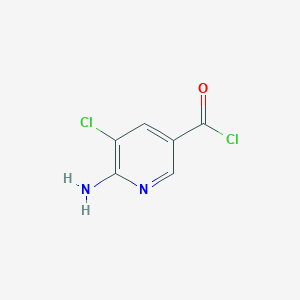

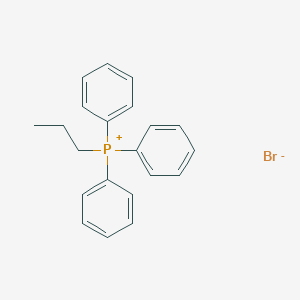
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
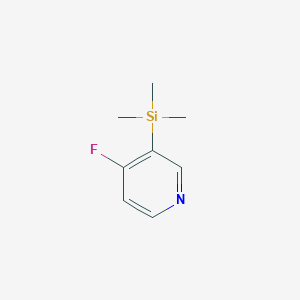
![Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex](/img/structure/B44352.png)
